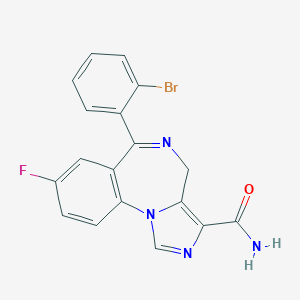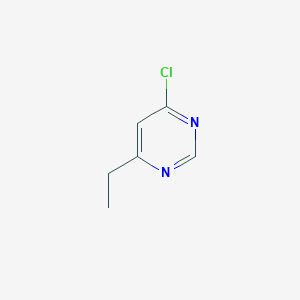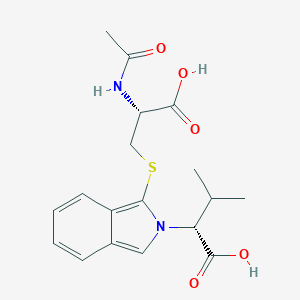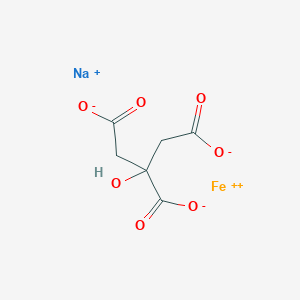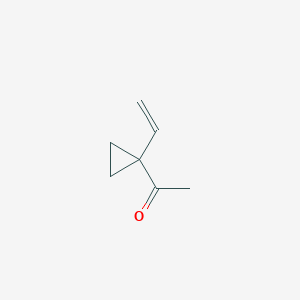
1-(1-Vinylcyclopropyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Vinylcyclopropyl)ethanone, also known as 1-Vinylcyclopropyl ketone (VCK), is an organic compound that is widely used in scientific research. It is a colorless liquid that has a unique chemical structure, which makes it a useful tool for studying various biological processes.
Mécanisme D'action
The mechanism of action of 1-(1-(1-Vinylcyclopropyl)ethanonepropyl)ethanone varies depending on the biological process being studied. For example, it has been shown to inhibit acetylcholinesterase through the formation of a covalent bond with the enzyme's active site. It has also been shown to modulate GABA receptors by binding to a specific site on the receptor and enhancing its activity. Additionally, it has been shown to activate TRPV1 channels, which are involved in pain perception and thermoregulation.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1-(1-(1-Vinylcyclopropyl)ethanonepropyl)ethanone depend on the specific biological process being studied. For example, its inhibition of acetylcholinesterase can lead to increased levels of acetylcholine in the brain, which can result in improved cognitive function. Its modulation of GABA receptors can lead to anxiolytic and sedative effects, while its activation of TRPV1 channels can result in pain relief.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(1-(1-Vinylcyclopropyl)ethanonepropyl)ethanone in lab experiments is its unique chemical structure, which allows for the study of specific biological processes that cannot be studied with other compounds. Additionally, it is relatively easy to synthesize and has a high yield. However, one limitation of using VCK is its reactivity, which can lead to side reactions and the formation of unwanted byproducts.
List of
Orientations Futures
1. Synthesis of novel VCK derivatives with improved selectivity and potency.
2. Investigation of the effects of VCK on other neurotransmitter systems, such as dopamine and serotonin.
3. Study of the pharmacokinetics and pharmacodynamics of VCK in vivo.
4. Development of VCK-based therapeutics for the treatment of neurological and psychiatric disorders.
5. Investigation of the potential use of VCK as a pesticide or insecticide.
6. Study of the effects of VCK on cancer cells and its potential as an anticancer agent.
7. Investigation of the effects of VCK on the immune system and its potential as an immunomodulatory agent.
8. Study of the effects of VCK on the cardiovascular system and its potential as a cardiovascular drug.
9. Investigation of the effects of VCK on the gastrointestinal system and its potential as a gastrointestinal drug.
10. Development of new synthetic routes for the production of VCK and its derivatives.
Conclusion:
In conclusion, 1-(1-(1-Vinylcyclopropyl)ethanonepropyl)ethanone is a unique and versatile compound that has been widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on VCK and its derivatives is needed to fully understand its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 1-(1-(1-Vinylcyclopropyl)ethanonepropyl)ethanone involves the reaction of cyclopropylcarbinol with acetyl chloride in the presence of a base catalyst. The reaction proceeds through an SN2 mechanism, resulting in the formation of VCK. This method has been optimized to produce high yields of VCK with minimal side reactions.
Applications De Recherche Scientifique
1-(1-(1-Vinylcyclopropyl)ethanonepropyl)ethanone has been widely used in scientific research due to its unique chemical structure and reactivity. It has been used as a tool for studying various biological processes, including the inhibition of acetylcholinesterase, the modulation of GABA receptors, and the activation of TRPV1 channels. It has also been used in the synthesis of other compounds, such as VCP derivatives and cyclopropane-fused heterocycles.
Propriétés
Numéro CAS |
146857-45-6 |
|---|---|
Nom du produit |
1-(1-Vinylcyclopropyl)ethanone |
Formule moléculaire |
C7H10O |
Poids moléculaire |
110.15 g/mol |
Nom IUPAC |
1-(1-ethenylcyclopropyl)ethanone |
InChI |
InChI=1S/C7H10O/c1-3-7(4-5-7)6(2)8/h3H,1,4-5H2,2H3 |
Clé InChI |
IDBSFPTUYPIMOT-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(CC1)C=C |
SMILES canonique |
CC(=O)C1(CC1)C=C |
Synonymes |
Ethanone, 1-(1-ethenylcyclopropyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



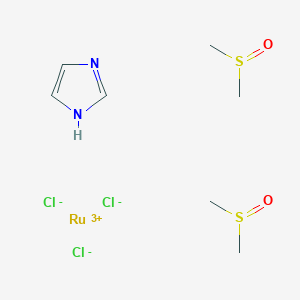
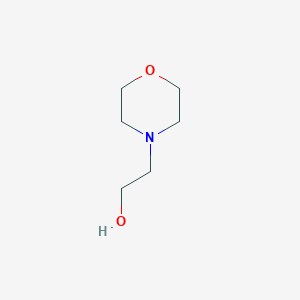
![4-Hydroxy-4-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B138142.png)
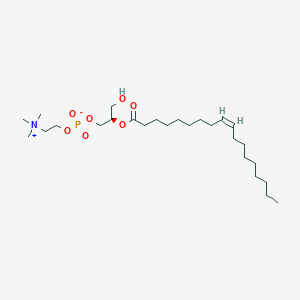
![[(2R,3S)-2-(2,4-Difluoro-phenyl)-3-methyl-oxiranyl]-methanol](/img/structure/B138149.png)
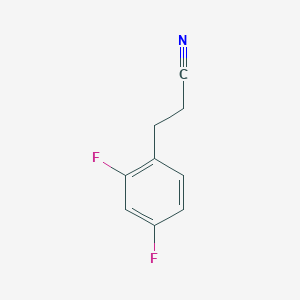
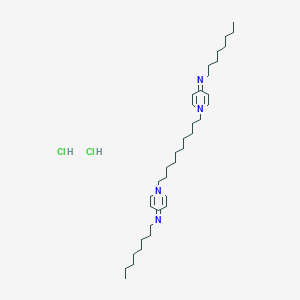
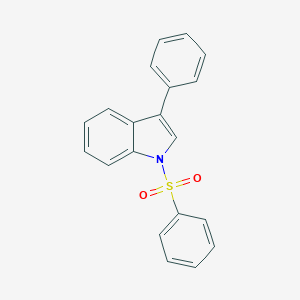
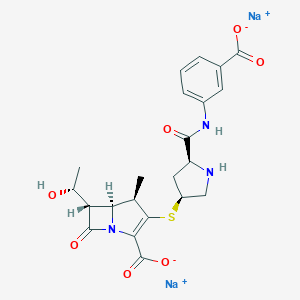
![N-methyl-2-[4-[[4-[2-(methylamino)ethoxy]phenyl]methyl]phenoxy]ethanamine](/img/structure/B138159.png)
